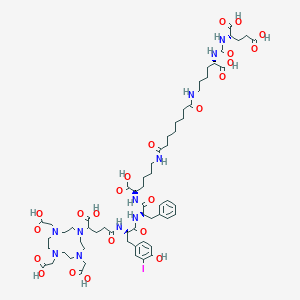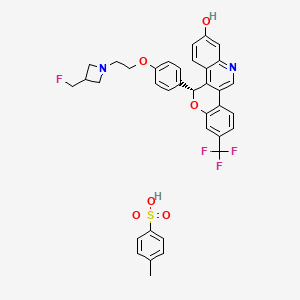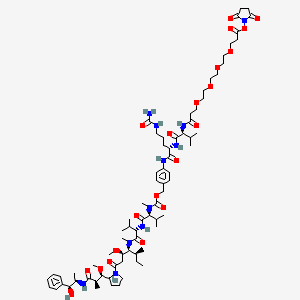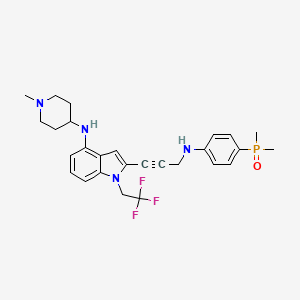![molecular formula C20H29N9O7S2 B10855467 5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、結核菌に対して選択的な活性を示し、脂肪酸と脂質の生合成を阻害します . Bio-AMSの分子式はC20H29N9O7S2、分子量は571.63 g/molです .
2. 製法
合成経路と反応条件: Bio-AMSは、ビオチンとアデノシン一リン酸を結合させる多段階プロセスによって合成されます。合成には、通常、分子上の特定の部位で選択的な反応を確保するために保護基が使用されます。 反応条件には、多くの場合、高収率と純度を実現するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業的製造方法: Bio-AMSの工業的製造には、自動化された反応器と精製システムを使用した大規模合成が含まれます。このプロセスは、効率性と費用対効果を最適化して、研究および製薬用途に必要な基準を満たすことを保証します。 製造プロセスには、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれています .
準備方法
Synthetic Routes and Reaction Conditions: Bio-AMS is synthesized through a multi-step process involving the coupling of biotin with adenosine monophosphate. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecules. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Bio-AMS involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and pharmaceutical applications. The production process includes rigorous quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
反応の種類: Bio-AMSは、次のようなさまざまな化学反応を起こします。
酸化: Bio-AMSは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、Bio-AMSを異なる生化学的特性を持つ還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、生化学的特性が変化したBio-AMSのさまざまな誘導体が含まれます。 これらの誘導体は、しばしば、構造活性相関を研究し、改善された有効性を持つ新しい阻害剤を開発するために研究で使用されます .
4. 科学研究における用途
Bio-AMSは、次のような幅広い科学研究の用途を持っています。
化学: 酵素阻害の研究と、細菌ビオチンタンパク質リガーゼの新しい阻害剤の開発に用いられます。
生物学: 細菌代謝におけるビオチンタンパク質リガーゼの役割を理解し、新しい抗菌剤を開発するための研究で用いられています。
医学: 結核やその他の細菌感染症の治療におけるビオチンタンパク質リガーゼを標的とした可能性のある用途について調査されています。
科学的研究の応用
Bio-AMS has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new inhibitors for bacterial biotin protein ligase.
Biology: Employed in research to understand the role of biotin protein ligase in bacterial metabolism and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections by targeting biotin protein ligase.
Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms
作用機序
Bio-AMSは、脂肪酸生合成に関与するアシル補酵素Aカルボキシラーゼのビオチン化に不可欠な酵素である、細菌のビオチンタンパク質リガーゼを阻害することによって効果を発揮します。この酵素の阻害は、脂肪酸と脂質の生合成を阻害し、細菌の死につながります。 分子標的は、ビオチンタンパク質リガーゼの活性部位であり、ここでBio-AMSが結合して酵素がビオチン化反応を触媒することを妨げます .
6. 類似の化合物との比較
Bio-AMSは、細菌ビオチンタンパク質リガーゼを選択的に阻害するという点でユニークです。類似の化合物には以下のようなものがあります。
C10-AMS: アシル-ACP合成酵素を阻害するアシル-アデニレート模倣体。アシル-ACP合成酵素は、脂肪酸生合成に関与する別の酵素です.
ビオチニル-5'-アデニレートアナログ: これらの化合物は、ビオチンタンパク質リガーゼを阻害しますが、選択性と効力のプロファイルが異なる場合があります.
これらの類似の化合物と比較して、Bio-AMSは、結核菌に対する高い効力と選択性を備えているため、新しい抗菌剤の開発における有望な候補となっています .
類似化合物との比較
Bio-AMS is unique in its selective inhibition of bacterial biotin protein ligase. Similar compounds include:
Biotinyl-5’-adenylate analogs: These compounds also inhibit biotin protein ligase but may have different selectivity and potency profiles.
Compared to these similar compounds, Bio-AMS stands out due to its high potency and selectivity against Mycobacterium tuberculosis, making it a promising candidate for the development of new antibacterial agents .
特性
分子式 |
C20H29N9O7S2 |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |
InChI |
InChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChIキー |
RSZBCKJLQVSFKT-RHCAYAJFSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


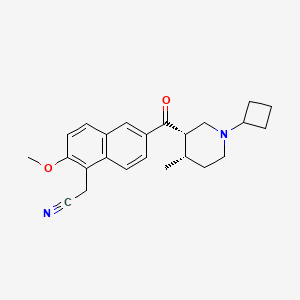
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)
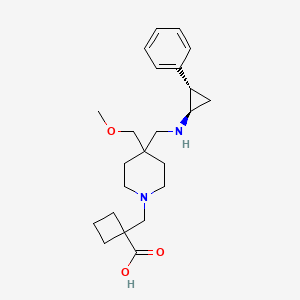
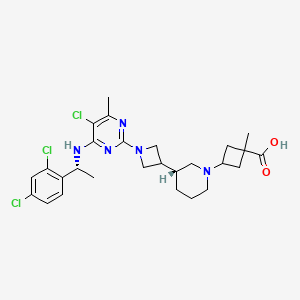
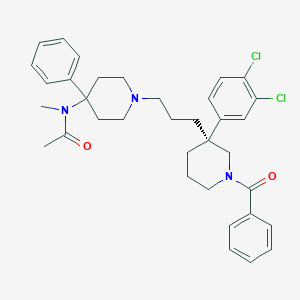

![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

